6-Chloropyridin-2-ol

Catalog No.
S794250
CAS No.
16879-02-0
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridin-2-ol

CAS Number

16879-02-0

Product Name

6-Chloropyridin-2-ol

IUPAC Name

6-chloro-1H-pyridin-2-one

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)Cl

Canonical SMILES

C1=CC(=O)NC(=C1)Cl

Isomeric SMILES

C1=CC(=NC(=C1)Cl)O

Biodegradation of 3, 5, 6-Trichloro-2-pyridinol

Specific Scientific Field: Environmental Biotechnology

Summary of the Application: 6-Chloropyridin-2-ol is involved in the biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This process is important for detoxification .

Methods of Application or Experimental Procedures: A strain of Micrococcus luteus ML, isolated from a stable TCP degrading microbiota, was used in the study . The strain was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .

Results or Outcomes: Two possible degradation pathways of TCP were proposed based on LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .

Synthesis of Polyfunctional Pyridine Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 6-Chloropyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This reaction is used in the synthesis of polyfunctional pyridine derivatives .

Methods of Application or Experimental Procedures: Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol were carried out . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

Results or Outcomes: Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by various spectroscopic methods .

6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, is a heterocyclic compound with the molecular formula C₅H₄ClNO and a molecular weight of approximately 129.544 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. Its IUPAC name reflects these substituents, and it is recognized by various synonyms including 2-chloro-6-hydroxypyridine and 6-chloro-2(1H)-pyridinone .

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Dispose of the compound according to local regulations for hazardous waste.
, primarily due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Hydroxylation Reactions: The hydroxyl group can participate in further reactions such as esterification or etherification.
  • Rearrangements: Under certain conditions, 6-chloropyridin-2-ol can undergo rearrangements to form other pyridine derivatives .

This compound exhibits notable biological activities. It has been identified as having antimicrobial properties, making it useful in disinfectants and preservatives. Additionally, it has shown potential in various pharmacological applications, including acting as an intermediate in drug synthesis due to its ability to interact with biological targets .

Several methods have been developed for synthesizing 6-chloropyridin-2-ol:

  • Chlorination of Pyridin-2-ol: Chlorination of pyridin-2-ol using chlorine gas or chlorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method can be employed where a hydroxypyridine derivative is treated with a chlorinating agent.
  • Multi-step Synthesis: Starting from simpler pyridine derivatives, multiple synthetic steps involving oxidation and substitution reactions can yield 6-chloropyridin-2-ol .

6-Chloropyridin-2-ol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: Used in agrochemicals for its antifungal and antibacterial properties.
  • Material Science: Acts as a building block in the synthesis of advanced materials .

Research into the interaction of 6-chloropyridin-2-ol with biological systems has revealed its potential effects on enzymes and receptors. Studies have demonstrated its capability to inhibit certain microbial enzymes, which contributes to its antimicrobial activity. Additionally, interaction studies with metal complexes have shown that it can stabilize metal ions, enhancing their biological efficacy .

Several compounds share structural similarities with 6-chloropyridin-2-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-HydroxypyridineC₅H₅NOLacks chlorine; more basic properties.
4-Chloropyridin-2-olC₅H₄ClNOChlorine at position 4; different reactivity pattern.
3-Chloropyridin-2-olC₅H₄ClNOChlorine at position 3; varied biological activity.

Uniqueness of 6-Chloropyridin-2-ol:
The presence of the hydroxyl group at the 2-position combined with chlorine at the 6-position gives this compound distinct reactivity and biological properties compared to its analogs. Its specific antimicrobial activity and versatility in synthesis set it apart from other similar compounds .

XLogP3

1

LogP

0.93 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73018-09-4
16879-02-0

Dates

Modify: 2023-08-15

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